3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione
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Overview
Description
3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione is a synthetic organic compound with a pyrimidine ring structure This compound is characterized by the presence of an isopropyl group at the 3-position, a phenylethylamino group at the 6-position, and two carbonyl groups at the 2 and 4 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-isopropylpyrimidine-2,4-dione.
Reaction with (S)-α-methylbenzylamine: The starting material is reacted with (S)-α-methylbenzylamine in the presence of a solvent such as 1,4-dioxane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and phenylethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-isopropyl-6-amino-1H-pyrimidine-2,4-dione: Similar structure but lacks the phenylethyl group.
6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione: Similar structure but lacks the isopropyl group.
Uniqueness
3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione is unique due to the presence of both the isopropyl and phenylethyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-[[(1R)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m1/s1 |
InChI Key |
RLCLASQCAPXVLM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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